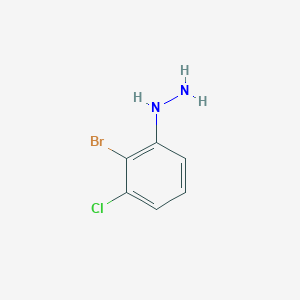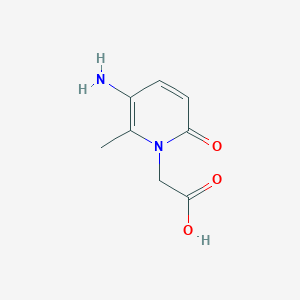![molecular formula C12H25NO B13086230 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13086230.png)
3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is an organic compound with the molecular formula C12H25NO This compound features a cyclohexyl ring substituted with an isopropyl group and an amino group, which is further connected to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanone, which undergoes alkylation with isopropyl bromide in the presence of a base like potassium carbonate to form 4-(propan-2-yl)cyclohexanone.
Amination: The ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon to yield 4-(propan-2-yl)cyclohexylamine.
Chain Extension: The final step involves the reaction of 4-(propan-2-yl)cyclohexylamine with 3-chloropropanol under basic conditions to form 3-{[4-(propan-2-yl)cyclohexyl]amino}propan-1-ol.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 3-{[4-(propan-2-yl)cyclohexyl]amino}propan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form the corresponding alkyl halide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or catalytic hydrogenation.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products
Oxidation: 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-one.
Reduction: Secondary or tertiary amines.
Substitution: 3-{[4-(Propan-2-yl)cyclohexyl]amino}propyl halides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclohexylamine derivatives on biological systems. It may serve as a model compound for understanding the interaction of similar molecules with biological targets.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may be exploited in the design of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism by which 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylamine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Propan-2-yl)cyclohexylamine: Lacks the propanol chain, making it less versatile in certain applications.
3-(Cyclohexylamino)propan-1-ol: Similar structure but without the isopropyl group, which may affect its chemical properties and reactivity.
N-(Cyclohexylmethyl)propan-1-amine: Different substitution pattern, leading to variations in physical and chemical properties.
Uniqueness
3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is unique due to the combination of the cyclohexyl ring, isopropyl group, and propanol chain. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C12H25NO |
|---|---|
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
3-[(4-propan-2-ylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-10(2)11-4-6-12(7-5-11)13-8-3-9-14/h10-14H,3-9H2,1-2H3 |
Clé InChI |
HVJVYWIQUHNGAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


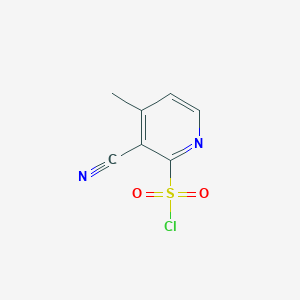
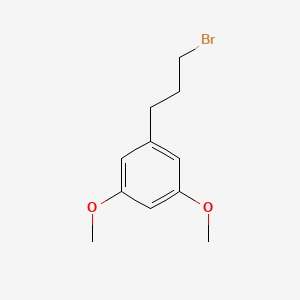
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)

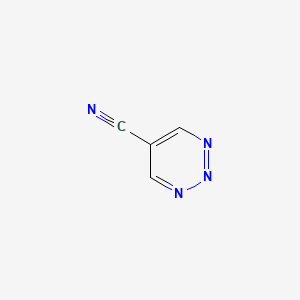
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
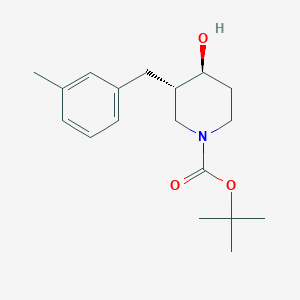
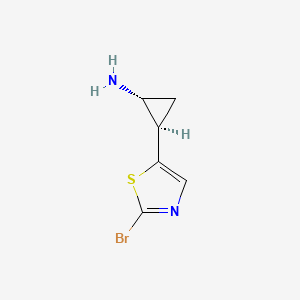
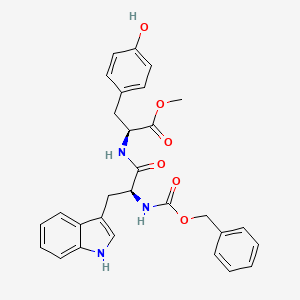

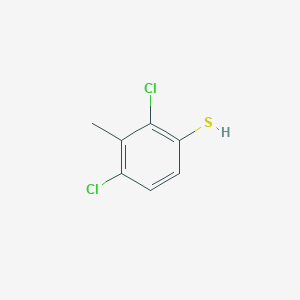
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
